4-Acetylphenyl (4-chlorophenyl)carbamate
Description
4-Acetylphenyl (4-chlorophenyl)carbamate is a carbamate derivative characterized by a 4-chlorophenyl group linked to a carbamate moiety, which is further substituted with a 4-acetylphenyl group. Carbamates are widely studied for their diverse biological activities, including pesticidal, pharmaceutical, and industrial applications .
Properties
Molecular Formula |
C15H12ClNO3 |
|---|---|
Molecular Weight |
289.71 g/mol |
IUPAC Name |
(4-acetylphenyl) N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C15H12ClNO3/c1-10(18)11-2-8-14(9-3-11)20-15(19)17-13-6-4-12(16)5-7-13/h2-9H,1H3,(H,17,19) |
InChI Key |
SVAJNVNHUFVEEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetylphenyl 4-chlorophenylcarbamate typically involves the reaction of 4-acetylphenol with 4-chlorophenyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, under controlled temperature conditions . The reaction proceeds through the formation of a carbamate linkage between the acetylphenyl and chlorophenyl groups.
Industrial Production Methods
Industrial production of 4-acetylphenyl 4-chlorophenylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-acetylphenyl 4-chlorophenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions include quinones, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-acetylphenyl 4-chlorophenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-acetylphenyl 4-chlorophenylcarbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted . The pathways involved in these interactions are still under investigation, but they are believed to involve key signaling molecules and regulatory proteins .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: Compounds with halogen-rich substituents (e.g., dichlorophenyl in ) exhibit higher log k values (lipophilicity) compared to non-halogenated analogs. The acetyl group may moderate lipophilicity relative to hydrophobic groups like benzyl.
Physicochemical Properties
Lipophilicity, a critical parameter for bioavailability, was determined via HPLC (log k) for analogs in . For example:
- 4-Chloro-2-dichlorophenyl carbamates : Higher log k values due to increased halogen content.
- Hydroxyphenyl carbamates : Lower log k due to hydrophilic -OH groups.
The acetyl group likely confers intermediate lipophilicity, balancing solubility and membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
